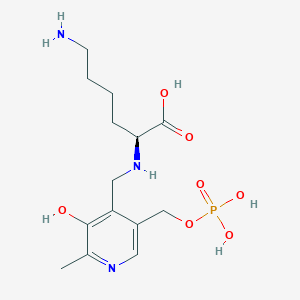

N(2)-(5'-phosphopyridoxyl)-L-lysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N(2)-(5'-phosphopyridoxyl)-L-lysine is an L-lysine derivative arising from reductive alkylation of the N(2)-position of L-lysine by pyridoxal-5-phosphate. It has a role as an epitope. It is a L-lysine derivative and an organic phosphate. It derives from a pyridoxal.

Applications De Recherche Scientifique

1. Role in Enzymatic Catalysis

N(2)-(5'-phosphopyridoxyl)-L-lysine plays a significant role in enzymatic catalysis. It has been identified as crucial for pyridoxal 5'-phosphate (PLP) binding and catalysis in lysine 2, 3-aminomutase (LAM) from Bacillus subtilis. LAM catalyzes the interconversion of L-lysine and L-beta-lysine, with PLP and a [4Fe-4S] center being essential for the enzyme's activity. The hydrogen transfer in this reaction is mediated by the 5'-deoxyadenosyl radical, which is generated from S-adenosylmethionine and the iron-sulfur cluster. Lysine 346 is identified as critical for the binding of PLP, and its mutation significantly reduces LAM activity and PLP content (Chen & Frey, 2001).

2. Involvement in Protein Modification

The compound is involved in the post-translational modification of proteins. Specifically, it plays a role in the formation of hypusine [N epsilon-(4-amino-2-hydroxybutyl)-L-lysine], an amino acid critical for eukaryotic cell proliferation. Hypusine is unique to eukaryotic cells and is found only in eukaryotic protein synthesis initiation factor 5A (eIF-5A). This unusual structure and its limited occurrence have made it a subject of interest in understanding eIF-5A function (Park, Wolff, & Folk, 1997).

3. Implications in Enzyme-Substrate Interaction

N(2)-(5'-phosphopyridoxyl)-L-lysine is also crucial in understanding enzyme-substrate interactions. For example, in the study of lysine 2,3-aminomutase, this compound helps in elucidating the mechanisms of substrate-based organic radicals as intermediates in enzymatic mechanisms. Such insights are vital for comprehending the catalytic processes of similar enzymes (Chang, Ballinger, Reed, & Frey, 1996).

Propriétés

Nom du produit |

N(2)-(5'-phosphopyridoxyl)-L-lysine |

|---|---|

Nom IUPAC |

(2S)-6-amino-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]hexanoic acid |

InChI |

InChI=1S/C14H24N3O7P/c1-9-13(18)11(10(6-16-9)8-24-25(21,22)23)7-17-12(14(19)20)4-2-3-5-15/h6,12,17-18H,2-5,7-8,15H2,1H3,(H,19,20)(H2,21,22,23)/t12-/m0/s1 |

SMILES |

CC1=NC=C(C(=C1O)CNC(CCCCN)C(=O)O)COP(=O)(O)O |

Bioactivité |

Gram+ & Gram-, Fungi, |

Séquence |

KIKFLKVLT |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.